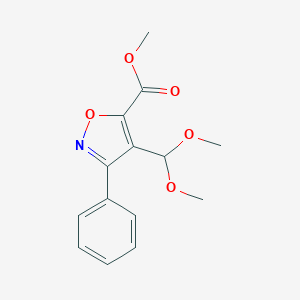

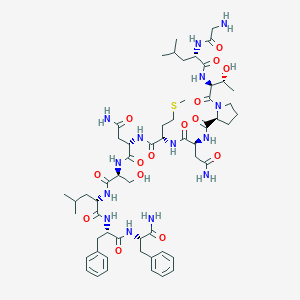

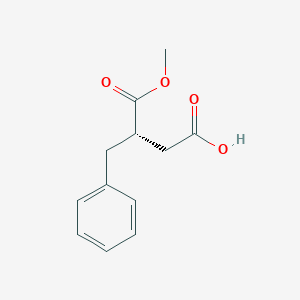

![molecular formula C9H8ClN3 B062924 7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン CAS No. 186519-91-5](/img/structure/B62924.png)

7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン

概要

説明

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine, also known as 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine, is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヤヌスキナーゼ(JAK)阻害剤の合成

“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”は、多くのJAK阻害剤の合成における重要な構成要素です . JAK阻害剤は、JAKファミリーの酵素の1つまたは複数のアクティビティを阻害し、それによってJAK – シグナル伝達および転写活性化タンパク質(STAT)シグナル経路を阻害する化合物です . この経路は、細胞分裂、死、および腫瘍形成プロセスに関与しています . JAK-STATシグナル伝達の混乱は、免疫系に影響を与えるさまざまな疾患につながる可能性があります .

癌の治療

抗癌剤探索の文脈では、“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”のアナログは、異なるアミンで置換されており、癌治療における重要な標的である3-ホスホイノシチド依存性キナーゼ1(PDK1)の強力な阻害剤として同定されています .

炎症性疾患の治療

“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”を使用して合成できるJAK阻害剤は、関節リウマチ、乾癬、骨髄線維症、真性多血症、皮膚炎などの炎症性疾患の治療に治療的用途があります .

炎症性皮膚疾患の治療

“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”は、アトピー性皮膚炎などの炎症性皮膚疾患の革新的な治療法のための有望な候補を含む、強力なキナーゼ阻害剤を開発するための足場として役立ちます .

抗ウイルス剤の調製

“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”の誘導体は、抗ウイルス剤としての可能性を示しています .

医薬品の調製

“7-アリル-4-クロロ-7H-ピロロ[2,3-D]ピリミジン”は、JAK阻害剤のトファシチニブ、ルキソリチニブ、SHR0302などの医薬品を調製するために使用できます .

作用機序

Target of Action

The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .

Mode of Action

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The inhibition of JAKs by 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .

Result of Action

The molecular and cellular effects of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .

Action Environment

Under normal temperature and humidity conditions, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

将来の方向性

生化学分析

Biochemical Properties

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It serves as a scaffold for developing potent kinase inhibitors . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-D]pyrimidine core . Thus, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Cellular Effects

Derivatives of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine have demonstrated promising biological activities . Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity, showing potential in combating viral infections .

Molecular Mechanism

The molecular mechanism of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is primarily associated with its role as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

Given its role as a building block in the synthesis of JAK inhibitors , it may be involved in pathways related to the JAK-STAT signaling pathway .

Subcellular Localization

Given its role in the synthesis of JAK inhibitors , it may be localized to areas of the cell where JAK-STAT signaling occurs .

特性

IUPAC Name |

4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIQTFDXVDHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594198 | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186519-91-5 | |

| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

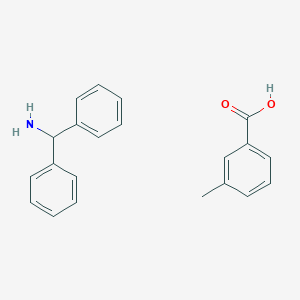

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

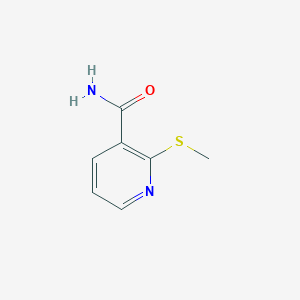

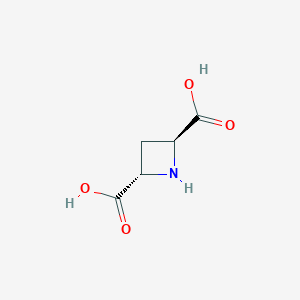

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)

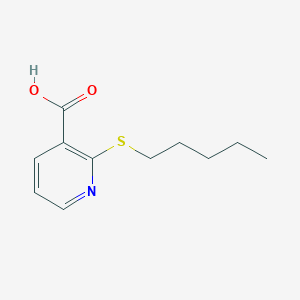

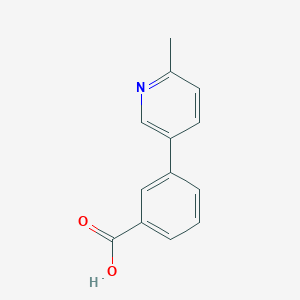

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)